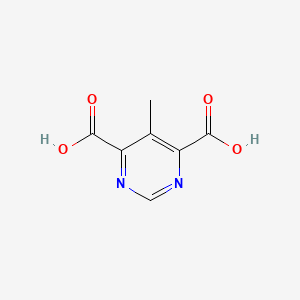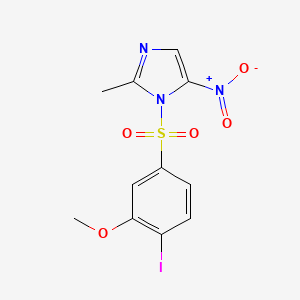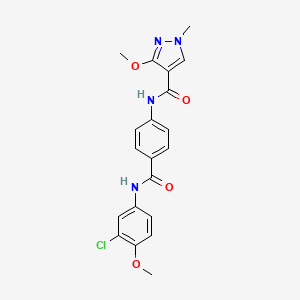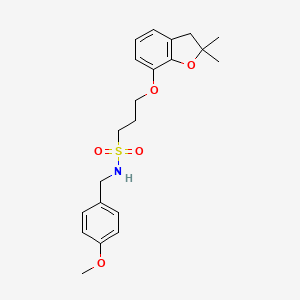
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a competitive inhibitor of ornithine decarboxylase, an enzyme that plays a key role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration.
Mecanismo De Acción
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is a competitive inhibitor of ornithine decarboxylase, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ornithine decarboxylase, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to induce apoptosis in cancer cells via a polyamine-independent mechanism.
Biochemical and Physiological Effects:
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to a decrease in cell growth and induction of apoptosis. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, although the exact mechanism of action is still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize in the lab. However, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol. One area of interest is the development of new (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol analogs with improved pharmacological properties. Another area of interest is the investigation of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a combination therapy with other anti-cancer drugs. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an area of ongoing research. Finally, the use of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol as a tool for studying the role of polyamines in various biological processes is an area of interest for researchers.
Métodos De Síntesis
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be synthesized through a multi-step process starting from 2,5-difluorobenzaldehyde. The first step involves the condensation of 2,5-difluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the corresponding ketone via a Swern oxidation. The final step involves the reduction of the ketone with sodium borohydride to yield (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMMKSMQULLHR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)


![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)



![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)